Thiourea, N-(3-ethoxyphenyl)-N'-phenyl-

Description

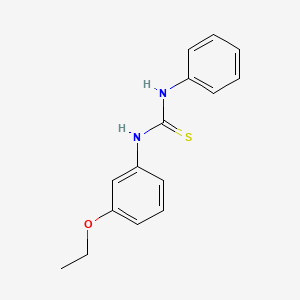

Thiourea derivatives are a class of organosulfur compounds characterized by the presence of a thiourea (NH$2$CSNH$2$) backbone substituted with various aryl or alkyl groups. The compound Thiourea, N-(3-ethoxyphenyl)-N'-phenyl- features a 3-ethoxyphenyl group attached to one nitrogen atom and a phenyl group to the other. The ethoxy (–OCH$2$CH$3$) substituent at the meta position of the phenyl ring introduces steric and electronic effects that influence its chemical reactivity, solubility, and intermolecular interactions, such as hydrogen bonding.

Thiourea derivatives are widely studied for their biological activities (e.g., antimicrobial, antiviral) and coordination chemistry with transition metals .

Properties

CAS No. |

13140-68-6 |

|---|---|

Molecular Formula |

C15H16N2OS |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

1-(3-ethoxyphenyl)-3-phenylthiourea |

InChI |

InChI=1S/C15H16N2OS/c1-2-18-14-10-6-9-13(11-14)17-15(19)16-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H2,16,17,19) |

InChI Key |

BYWQFRDMKFVNPU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- typically involves the reaction of aniline derivatives with carbon disulfide (CS2) in the presence of aqueous ammonia. This reaction proceeds under mild conditions, usually at a temperature of around 40°C for 24 hours . The reaction can be represented as follows:

C6H5NH2+CS2+NH3→C6H5NHC(S)NH2

Industrial Production Methods

On an industrial scale, the production of thiourea derivatives often involves similar synthetic routes but may utilize different catalysts or reaction conditions to optimize yield and purity. The use of specialized equipment and controlled environments ensures the efficient production of high-quality thiourea compounds.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- undergoes various chemical reactions, including:

Oxidation: Thioureas can be oxidized to form corresponding sulfinyl and sulfonyl derivatives.

Reduction: Reduction reactions can convert thioureas to corresponding amines.

Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfinyl and sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- has numerous applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Explored for its pharmacological properties, including antibacterial and antioxidant activities.

Industry: Utilized in the production of dyes, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Position : The meta-substituted ethoxy group in N-(3-ethoxyphenyl)-N'-phenyl-thiourea likely induces greater steric hindrance than para-substituted analogs (e.g., 4-methoxyphenyl), affecting packing efficiency in crystals and biological target binding .

- Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) increase electron density on the thiourea sulfur, enhancing metal coordination ability compared to electron-withdrawing groups (e.g., nitro) .

Physical and Crystallographic Properties

- Hydrogen Bonding : Thioureas with hydroxyl or ethoxy groups (e.g., N-(2-hydroxyethyl)-N-methyl-N'-phenyl-thiourea ) form robust intermolecular N–H···S and O–H···S networks, enhancing thermal stability . In contrast, N-phenyl-N'-ethoxycarbonyl-thiourea adopts a cis-configuration with intramolecular hydrogen bonds, leading to distinct crystal packing .

- Solubility : Bulky substituents like 3-phenylpropyl in N-phenyl-N'-(3-phenylpropyl)thiourea reduce aqueous solubility compared to smaller alkoxy groups .

Q & A

Q. How to link research on this compound to broader theories in supramolecular chemistry or enzyme inhibition mechanisms?

- Methodological Answer : Map its hydrogen-bonding motifs (e.g., N–H⋯O/S) to supramolecular assembly principles using Cambridge Structural Database (CSD) entries. For enzyme studies, align inhibition data with Michaelis-Menten kinetics or transition-state analog theories. Cite frameworks like Hammond’s postulate to explain reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.